8-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-2-methylquinoline
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Overview
Description
8-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-2-methylquinoline is a complex organic compound that features a quinoline core substituted with a benzimidazole-piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-2-methylquinoline typically involves multiple steps. One common approach starts with the preparation of the benzimidazole derivative, which is then reacted with piperazine. The resulting intermediate is further reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the quinoline moiety is introduced through a cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
8-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole and quinoline moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .
Scientific Research Applications
8-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-2-methylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 8-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-2-methylquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: Another benzimidazole derivative with potential anticancer activity.
4-((6-Bromo-2-chloroquinolin-3-yl)methylene)-2-phenyl-1-(2,3,4-trisubstituted phenyl)-1H-imidazol-5(4H)-one: A quinoline derivative with therapeutic potential.
Uniqueness
8-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-2-methylquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H21N5O2S |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
8-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]sulfonyl-2-methylquinoline |
InChI |
InChI=1S/C21H21N5O2S/c1-15-9-10-16-5-4-8-19(20(16)22-15)29(27,28)26-13-11-25(12-14-26)21-23-17-6-2-3-7-18(17)24-21/h2-10H,11-14H2,1H3,(H,23,24) |
InChI Key |
PTTNHAWIDWUZGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S(=O)(=O)N3CCN(CC3)C4=NC5=CC=CC=C5N4)C=C1 |
Origin of Product |
United States |
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